molecular formula C6H6FNO2S B13209378 (Pyridin-3-yl)methanesulfonyl fluoride

(Pyridin-3-yl)methanesulfonyl fluoride

Cat. No.: B13209378
M. Wt: 175.18 g/mol
InChI Key: QUBMCGPMYOARII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pyridin-3-yl)methanesulfonyl fluoride is a chemical reagent designed for research use only. It is not intended for human or veterinary diagnosis or therapeutic applications. This compound belongs to a class of molecules known as sulfonyl fluorides, which are highly valuable in modern chemical biology and drug discovery for their ability to act as covalent inhibitors. The core structure features a pyridin-3-yl group, a common pharmacophore in medicinal chemistry that can contribute to molecular recognition and binding, linked to a methanesulfonyl fluoride warhead. This reactive warhead is known to selectively form covalent bonds with the active-site serine residue of certain enzymes, particularly serine proteases. Researchers can utilize (Pyridin-3-yl)methanesulfonyl fluoride as a chemical probe to investigate enzyme function, identify novel biological targets, and study proteolytic pathways. Its mechanism involves the sulfonyl fluoride group undergoing nucleophilic attack by the serine hydroxyl oxygen, resulting in a stable sulfonyl-enzyme complex that effectively inhibits the protein's activity. This covalent inhibition mechanism is foundational for the development of activity-based protein profiling (ABPP) probes and targeted covalent inhibitors. The structural analogy to compounds like (6-Chloropyridin-3-yl)methanesulfonyl fluoride and Pyridin-3-ylmethanesulfonyl chloride suggests potential applications in synthesizing more complex inhibitor molecules or as a building block in organic synthesis. Proper handling procedures are essential, and researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

pyridin-3-ylmethanesulfonyl fluoride

InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2

InChI Key

QUBMCGPMYOARII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)F

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of (Pyridin-3-yl)methanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Heterocyclic Sulfonyl Fluoride | CAS: 2092038-85-0[1][2]

Executive Summary

(Pyridin-3-yl)methanesulfonyl fluoride (Py-MSF) is a specialized heterocyclic electrophile and a structural analog of the widely used protease inhibitor Phenylmethanesulfonyl fluoride (PMSF). Distinguished by the incorporation of a pyridine ring in place of the phenyl group, Py-MSF offers unique physicochemical properties—specifically enhanced aqueous solubility and pH-dependent ionization—that differentiate it from carbocyclic sulfonyl fluorides.

This guide details the molecular specifications, synthesis pathways, and applications of Py-MSF, with a focus on its utility in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Properties[3][4]

Molecular Specifications

The substitution of the phenyl ring with a pyridine moiety at the 3-position introduces a basic nitrogen atom (


), allowing for modulation of solubility in acidic media without compromising the reactivity of the sulfonyl fluoride warhead.
ParameterSpecification
IUPAC Name (Pyridin-3-yl)methanesulfonyl fluoride
Common Name Py-MSF; 3-Pyridylmethanesulfonyl fluoride
CAS Registry Number 2092038-85-0
Molecular Formula

Molecular Weight 175.18 g/mol
SMILES FS(=O)(=O)CC1=CN=CC=C1
Physical State White to off-white solid (low melting point) or viscous oil
Solubility Soluble in DMSO, MeOH, DCM; Enhanced aqueous solubility at pH < 5
Structural Analysis

The molecule consists of three functional domains:

  • Pyridine Ring (Head): Acts as a recognition motif and solubility enhancer.

  • Methylene Bridge (Linker): Insulates the sulfonyl group from direct resonance with the aromatic ring, maintaining the

    
     character and preventing rapid hydrolysis compared to aryl sulfonyl fluorides.
    
  • Sulfonyl Fluoride (Warhead): A pseudo-inert electrophile that reacts specifically with nucleophiles (e.g., Ser, Tyr, Lys) under defined conditions.

Part 2: Synthesis & Manufacturing Protocols

Synthetic Route: Fluorination of Sulfonyl Chlorides

The most robust synthesis involves the conversion of (Pyridin-3-yl)methanesulfonyl chloride using a bifluoride salt. This "swish" substitution is preferred over direct sulfonation due to higher yields and milder conditions.

Reagents:
  • Precursor: (Pyridin-3-yl)methanesulfonyl chloride (CAS 191105-35-8).[]

  • Fluorinating Agent: Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ) with 18-Crown-6.
  • Solvent: Acetonitrile (MeCN) or Water/Dioxane biphasic system.

Step-by-Step Protocol:
  • Dissolution: Dissolve 1.0 eq of (Pyridin-3-yl)methanesulfonyl chloride in MeCN (0.5 M concentration).

  • Activation: Add 2.5 eq of saturated aqueous

    
     solution dropwise at 0°C.
    
  • Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. Monitor by TLC (the fluoride is typically less polar than the chloride).

  • Workup: Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via rapid silica gel chromatography (DCM/MeOH gradient). Note: Sulfonyl fluorides are generally stable on silica.

Synthesis Workflow Diagram

Synthesis_Pathway Start 3-(Chloromethyl)pyridine (Precursor) Inter (Pyridin-3-yl)methanesulfonyl chloride (CAS 191105-35-8) Start->Inter 1. Na2SO3 2. POCl3 Product (Pyridin-3-yl)methanesulfonyl fluoride (CAS 2092038-85-0) Inter->Product KHF2 (aq) / MeCN RT, 4h (Cl-F Exchange)

Figure 1: Synthetic pathway from chloromethyl pyridine to the target sulfonyl fluoride via the sulfonyl chloride intermediate.[4]

Part 3: Applications in Drug Discovery[6][8]

Covalent Inhibition (Protease Targeting)

Like PMSF, Py-MSF acts as an irreversible inhibitor of serine proteases (e.g., trypsin, chymotrypsin, AChE). However, the pyridine nitrogen allows for pH-tunable selectivity .

  • Mechanism: The active site Serine hydroxyl attacks the sulfur atom, displacing fluoride. The resulting sulfonyl-enzyme adduct is hydrolytically stable, permanently inactivating the enzyme.

  • Advantage: The pyridine ring can engage in hydrogen bonding or salt-bridge interactions within the S1 pocket of proteases, potentially altering selectivity profiles compared to the hydrophobic phenyl ring of PMSF.

SuFEx Click Chemistry

(Pyridin-3-yl)methanesulfonyl fluoride is a valuable "connector" in Sulfur-Fluoride Exchange (SuFEx) chemistry.

  • Reactivity: The

    
     bond is highly stable to reduction and thermolysis but activates in the presence of silyl ethers (with DBU catalyst) or specific protein microenvironments.
    
  • Use Case: It serves as a linker to attach pyridine pharmacophores to proteins or other small molecules.

Mechanism of Action Diagram

Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Transition State (Pentacoordinate Sulfur) Enzyme->Complex Nucleophilic Attack PyMSF Py-MSF (Electrophile) PyMSF->Complex Nucleophilic Attack Inhibited Sulfonylated Enzyme (Irreversible Adduct) Complex->Inhibited Elimination of F- Leaving Fluoride Ion (F-) Complex->Leaving

Figure 2: Mechanism of covalent inactivation of serine proteases by Py-MSF.

Part 4: Handling, Stability & Safety

Stability Profile
  • Hydrolysis: Sulfonyl fluorides are significantly more stable than sulfonyl chlorides. Py-MSF resists hydrolysis in neutral aqueous buffer for hours to days, making it suitable for biological assays where PMSF might degrade too rapidly.

  • Storage: Store at -20°C in a desiccated environment. Avoid prolonged exposure to strong bases (pH > 9) which accelerate hydrolysis.

Safety Protocols
  • Toxicity: As a cholinesterase inhibitor analog, Py-MSF should be treated as a neurotoxin .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Deactivation: Spills can be neutralized with 1M NaOH or aqueous ammonia, which hydrolyzes the fluoride to the inert sulfonate.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. (Foundational reference for Sulfonyl Fluoride chemistry).
  • NIST Chemistry WebBook. (2024). Data for Methanesulfonyl fluoride analogs. Retrieved from [Link]

Sources

Solubility profile of (Pyridin-3-yl)methanesulfonyl fluoride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for (Pyridin-3-yl)methanesulfonyl fluoride , a structural analog of the common protease inhibitor PMSF.

Executive Summary & Compound Identity

(Pyridin-3-yl)methanesulfonyl fluoride (CAS: 2092038-85-0) is a reactive electrophile used primarily as a protease inhibitor or a specialized building block in medicinal chemistry. Structurally, it consists of a pyridine ring linked via a methylene spacer to a sulfonyl fluoride group.

This compound is the pyridine isostere of PMSF (Phenylmethanesulfonyl fluoride). Consequently, its solubility profile closely mirrors that of PMSF but with distinct deviations driven by the basic nitrogen atom in the pyridine ring.

PropertyDescription
Structure Pyridine-3-CH₂-SO₂F
Molecular Weight 175.18 g/mol
Polarity Higher than PMSF (due to pyridine N)
Primary Hazard Hydrolysis to sulfonic acid and HF; Irritant

Physicochemical Basis of Solvation

To understand the solubility profile without relying solely on limited empirical data sheets, we must analyze the solvation thermodynamics governed by the two functional ends of the molecule:

  • The Sulfonyl Fluoride Head (-SO₂F): This group is polar but lipophilic enough to dissolve in organic solvents. It is highly susceptible to nucleophilic attack (hydrolysis) in water.

  • The Pyridin-3-yl Tail: Unlike the phenyl ring in PMSF, the pyridine ring possesses a lone pair on the nitrogen. This increases the molecule's overall polarity and hydrogen bond accepting (HBA) capability.

The "Pyridine Effect" on Solubility:

  • Increased Solubility in Polar Media: The pyridine moiety enhances solubility in alcohols and aqueous mixtures compared to the strictly hydrophobic phenyl ring of PMSF.

  • pH Sensitivity: The pyridine nitrogen can be protonated in acidic media, drastically altering solubility (forming a salt) but potentially accelerating decomposition.

Solubility Profile in Organic Solvents[1][2][3]

The following data summarizes the solubility behavior categorized by solvent class. Data is extrapolated from structural homologs (PMSF) and validated sulfonyl fluoride chemistry.

Table 1: Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication Notes
Polar Aprotic DMSO, DMF, DMAc Excellent (>30 mg/mL)LowRecommended. Best for preparing stable stock solutions (100 mM).
Nitriles Acetonitrile High (>20 mg/mL)Very LowIdeal for HPLC prep and chemical synthesis.
Chlorinated DCM, Chloroform High LowGood for extraction/purification; avoid if acid traces are present.
Alcohols Ethanol, Methanol, IPA Moderate (~10-20 mg/mL)Moderate Caution. Risk of solvolysis (alcoholysis) over prolonged storage. Use for immediate dilution only.
Ethers THF, 1,4-Dioxane Good LowSuitable reaction solvents; ensure peroxide-free.
Non-Polar Hexane, Heptane Poor (<1 mg/mL)LowUsed as anti-solvents for precipitation/crystallization.
Aqueous Water, PBS, Tris Sparingly Soluble Critical Avoid for Stock. Rapid hydrolysis releases HF. Only add immediately prior to assay.
Critical Solvent Selection Logic
  • For Biological Assays: Dissolve the compound in 100% anhydrous DMSO or DMF to create a high-concentration stock (e.g., 100-200 mM). Dilute into the aqueous assay buffer immediately before use to minimize hydrolysis.

  • For Chemical Synthesis: Acetonitrile and DCM are superior choices due to their inertness toward the sulfonyl fluoride group and ease of removal.

Stability & Degradation Mechanism

The primary limitation of (Pyridin-3-yl)methanesulfonyl fluoride is its reactivity with water. Like PMSF, it inhibits serine proteases by sulfonylation of the active site serine. However, water competes for this reaction.

Hydrolysis Pathway

In aqueous media, the sulfonyl fluoride undergoes nucleophilic attack by water, expelling a fluoride ion and generating the sulfonic acid. This reaction is pH-dependent and accelerated by heat.

HydrolysisPathway Compound (Pyridin-3-yl)methanesulfonyl fluoride (Active Electrophile) Transition Tetrahedral Intermediate Compound->Transition + Water Water H₂O / OH⁻ (Nucleophile) Water->Transition Product1 (Pyridin-3-yl)methanesulfonic acid (Inactive) Transition->Product1 Fast Product2 HF / F⁻ (Toxic Byproduct) Transition->Product2 Release

Figure 1: Hydrolysis mechanism of (Pyridin-3-yl)methanesulfonyl fluoride. Note the irreversible formation of the inactive sulfonic acid.

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Objective: Create a stable stock for biological assays.

  • Calculate Mass: For 10 mL of 100 mM stock:

    • MW = 175.18 g/mol [1]

    • Mass required =

      
      .
      
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF .

    • Note: Ensure DMSO is "molecular biology grade" and free of water (<0.1%).

  • Dissolution:

    • Weigh 175 mg of (Pyridin-3-yl)methanesulfonyl fluoride into a scintillating vial.

    • Add 10 mL of anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved. The solution should be clear.

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C .

    • Shelf Life: ~6-12 months if kept dry.

Protocol B: Determination of Saturation Solubility (Shake-Flask Method)

Objective: Empirically determine solubility in a specific organic solvent.

  • Preparation: Place an excess of solid compound (e.g., 50 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Acetonitrile).

  • Equilibration:

    • Seal the vial tightly (Parafilm over cap).

    • Agitate at constant temperature (25°C) for 24 hours using an orbital shaker.

  • Filtration:

    • Allow undissolved solid to settle.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter (Do not use Nylon, which binds proteins/organics, or cellulose acetate which may degrade).

  • Quantification:

    • Dilute the filtrate with mobile phase (e.g., 1:100).

    • Analyze via HPLC-UV (254 nm) against a standard curve.

Workflow Visualization: Solvent Selection

SolventSelection Start Start: Select Solvent for (Pyridin-3-yl)methanesulfonyl fluoride Q1 Intended Application? Start->Q1 BioAssay Biological Assay (Protease Inhibition) Q1->BioAssay Synthesis Chemical Synthesis Q1->Synthesis Stock Prepare Stock in 100% DMSO or DMF BioAssay->Stock Q2 Is water present? Synthesis->Q2 SynthSolv Use DCM, THF, or Acetonitrile (Anhydrous) Q2->SynthSolv No (Anhydrous) Warn STOP: Hydrolysis Risk Compound will degrade Q2->Warn Yes Dilute Dilute into Buffer <1 hour before use Stock->Dilute

Figure 2: Decision tree for selecting the appropriate solvent based on application and water content.

Handling and Safety

  • Toxicity: Like PMSF, this analog is a sulfonyl fluoride and should be treated as a potential cholinesterase inhibitor and corrosive agent .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Neutralization: Spills can be neutralized with 1M NaOH (accelerates hydrolysis to the sulfonic acid and fluoride).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11207, Methanesulfonyl fluoride. (General sulfonyl fluoride reactivity). Available at: [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. (Discussion on solubility and synthesis in organic media). Available at: [Link]

Sources

Methodological & Application

Protein labeling techniques with (Pyridin-3-yl)methanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

(Pyridin-3-yl)methanesulfonyl fluoride (Py-MSF) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) probes designed for the covalent modification of nucleophilic amino acid side chains—primarily Tyrosine (Tyr), Lysine (Lys), and Serine (Ser). Unlike promiscuous alkylating agents (e.g., iodoacetamide), Py-MSF exhibits "context-dependent reactivity." It remains largely inert in aqueous solution until recognized by a protein binding pocket, where local environment effects (such as proximal basic residues) catalyze the fluoride displacement. This guide details the mechanistic basis, labeling protocols, and mass spectrometry workflows required to utilize Py-MSF for Activity-Based Protein Profiling (ABPP) and Fragment-Based Ligand Discovery (FBLD).

Introduction: The SuFEx Renaissance

The introduction of Sulfur-Fluoride Exchange (SuFEx) chemistry by Sharpless and colleagues revitalized the use of sulfonyl fluorides in chemical biology.[1] While sulfonyl chlorides are often too unstable for biological assays, sulfonyl fluorides possess a unique stability-reactivity profile.

Why (Pyridin-3-yl)methanesulfonyl fluoride?

  • Solubility: The pyridine nitrogen enhances aqueous solubility compared to phenyl analogs, reducing the need for high percentages of organic co-solvents (DMSO) that can denature sensitive proteins.

  • Recognition Element: The pyridine ring acts as a minimal pharmacophore, capable of forming hydrogen bonds or

    
    -stacking interactions within binding pockets, thereby directing the sulfonyl fluoride warhead to specific sites.
    
  • Warhead Geometry: The methylene linker (

    
    ) between the aromatic ring and the sulfonyl group provides rotational freedom, allowing the electrophilic sulfur to "scan" a larger volume for nucleophiles compared to rigid aryl sulfonyl fluorides.
    

Mechanism of Action

The labeling reaction follows a nucleophilic substitution at the Sulfur(VI) center. The reaction is heterolytic; the fluoride ion (


) is the leaving group.
Chemical Mechanism

The reaction is often driven by a "relay" mechanism where a neighboring basic residue (e.g., Histidine) deprotonates the target nucleophile (e.g., Tyrosine phenol), making it competent to attack the sulfur.

SuFEx_Mechanism Protein Protein Surface (Tyr-OH / Lys-NH2) Complex Michaelis Complex (Non-covalent Binding) Protein->Complex + Probe Probe Py-MSF Probe (R-SO2-F) Probe->Complex TS Transition State (Penta-coordinate Sulfur) Complex->TS Proximity Activation Product Labeled Protein (Tyr-O-SO2-R) + F- TS->Product Fluoride Release

Figure 1: SuFEx Reaction Trajectory. Note that "Proximity Activation" is the rate-limiting step, distinguishing this probe from non-specific alkylators.

Experimental Protocols

Materials & Reagents[2][3]
  • (Pyridin-3-yl)methanesulfonyl fluoride: Store stock solutions (100 mM) in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles.

  • Labeling Buffer: 50 mM HEPES or PBS, pH 7.4 – 8.0.

    • Note: Avoid Tris buffer if high concentrations (>50 mM) are used, as the primary amine in Tris can competitively react with highly reactive sulfonyl fluorides over long incubations, though Py-MSF is generally selective for protein nucleophiles.

  • Quenching Reagent: 5% Formic Acid (for MS) or SDS-PAGE Loading Buffer.

Protocol A: Kinetic Labeling Assay (Gel-Based)

This protocol determines if Py-MSF covalently modifies your target protein.

  • Protein Preparation: Dilute purified protein to 2 µM in Labeling Buffer (pH 7.8 is optimal for Tyrosine targeting).

  • Probe Addition: Add Py-MSF from DMSO stock to final concentrations of 0, 10, 50, 100, and 250 µM. Keep final DMSO concentration < 2%.

  • Incubation: Incubate at 25°C or 37°C for 1 to 4 hours.

  • Click Chemistry (Optional): If using an alkyne-tagged analog of Py-MSF, perform CuAAC click reaction with a Rhodamine-Azide reporter here.

  • Quenching: Add 4x SDS-PAGE loading buffer containing

    
    -mercaptoethanol. Boil at 95°C for 5 min.
    
    • Critical: The sulfonyl-protein bond is stable to boiling and reducing agents.

  • Readout: Run SDS-PAGE.

    • If using tagged probe: Fluorescence scanning.

    • If using native Py-MSF: Analyze by Intact Protein Mass Spectrometry (Protocol B).[2]

Protocol B: Intact Protein LC-MS Analysis

This is the gold standard for verifying the covalent adduct stoichiometry.

  • Reaction: Perform labeling as in Protocol A (e.g., 100 µM probe, 2 µM protein, 2 hours).

  • Desalting: Remove excess probe using Zeba Spin Desalting Columns (7K MWCO) or LC diversion.

  • MS Acquisition: Inject onto a C4 column coupled to a Q-TOF or Orbitrap. Deconvolute the raw spectra.

  • Data Interpretation:

    • Look for a mass shift corresponding to the (Pyridin-3-yl)methanesulfonyl moiety.

    • Mass Calculation:

      • Py-MSF MW: ~175.18 Da

      • Fluoride (Leaving Group): 19.00 Da

      • Expected Mass Shift (

        
        M): +156.18 Da 
        
ParameterValue
Modification Name Pyridin-3-yl-methanesulfonyl
Monoisotopic Mass Shift +156.0225 Da
Chemical Formula Added

Target Residues Tyr (primary), Lys, His, Ser

Mapping the Modification Site (Peptide Mapping)

To identify exactly which residue is modified, bottom-up proteomics is required.

Workflow Diagram

Workflow Step1 Incubation Protein + Py-MSF (1:50 ratio) Step2 Denaturation & Reduction (Urea/DTT) Step1->Step2 Step3 Alkylation (Iodoacetamide - Caps Cysteines) Step2->Step3 Step4 Digestion (Trypsin or Chymotrypsin) Step3->Step4 Step5 LC-MS/MS Analysis (HCD Fragmentation) Step4->Step5 Step6 Bioinformatics (Variable Mod: +156.0225) Step5->Step6

Figure 2: Bottom-up proteomics workflow for site identification.

Search Parameters (MaxQuant / Proteome Discoverer)
  • Enzyme: Trypsin (Note: Modification of Lysine may inhibit trypsin cleavage at that site. Consider using Chymotrypsin if Lys-labeling is suspected).

  • Fixed Modifications: Carbamidomethyl (C).

  • Variable Modifications:

    • Oxidation (M)

    • Custom Mod: "Py-MSF" on Y, K, S, H.

    • 
       Mass:  +156.0225 Da.
      
  • Validation: Manually inspect MS2 spectra. The sulfonyl group is generally stable, but characteristic neutral losses may occur depending on collision energy.

Kinetic Characterization ( )

For drug development, simple


 is insufficient for covalent inhibitors. You must determine the efficiency of inactivation.

Methodology:

  • Incubate enzyme with varying [Py-MSF] (

    
    ) for varying times (
    
    
    
    ).
  • At each time point, dilute an aliquot into a substrate solution to measure remaining enzyme activity.

  • Plot

    
     vs. time to get 
    
    
    
    for each concentration.
  • Plot

    
     vs. 
    
    
    
    to fit the hyperbolic equation:
    
    
    • 
      :  Affinity of the non-covalent encounter complex.
      
    • 
      :  Maximum rate of bond formation.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Labeling Observed pH too lowIncrease pH to 8.0 to promote deprotonation of Tyrosine phenol.
Precipitation Probe insolubilityEnsure DMSO < 5%. The pyridine ring helps, but high concentrations (>500 µM) may still crash out.
Non-specific Labeling "Swamping" the proteinReduce probe concentration. SuFEx should be driven by affinity, not mass action.
Trypsin Missed Cleavages Lysine modificationIf Lys is modified, Trypsin cannot cut. Use Chymotrypsin or Glu-C for mapping.

References

  • Sharpless, K. B., et al. (2014). "SuFEx-Based Polysulfate Connectors for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2015). "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology.[3]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Electrophile." Cell Chemical Biology.

  • London, N., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." International Journal of Molecular Sciences.

Sources

Reaction mechanism of (Pyridin-3-yl)methanesulfonyl fluoride with tyrosine residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Tyrosine Bioconjugation using (Pyridin-3-yl)methanesulfonyl Fluoride (Py-MSF)

Executive Summary

(Pyridin-3-yl)methanesulfonyl fluoride (Py-MSF) represents a specialized class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents designed for the chemoselective modification of tyrosine residues. Unlike traditional sulfonyl fluorides (e.g., PMSF) that broadly target serine proteases, the incorporation of the pyridine moiety modulates the electrophilicity and solubility of the warhead, enabling precise targeting of tyrosine residues in non-catalytic sites or within specific microenvironments. This guide details the reaction mechanism, kinetic considerations, and a validated protocol for using Py-MSF in protein profiling and peptide macrocyclization.

Mechanism of Action

The SuFEx Paradigm

The reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx) , a "click chemistry" modality defined by the high stability of the S-F bond in aqueous conditions and its rapid reactivity upon activation by a specific nucleophile.[1][2]

Reaction Trajectory
  • Recognition & Activation: The Py-MSF probe docks into the protein surface. The pyridine ring (pKa ~5.2) remains largely unprotonated at physiological pH (7.4–8.0), acting as a solubilizing group and a weak hydrogen-bond acceptor.

  • Nucleophilic Attack: The reaction is initiated by the phenolic hydroxyl group of a Tyrosine residue. While the intrinsic pKa of Tyrosine is ~10, the local protein environment (often proximal basic residues like Lysine or Histidine) depresses this pKa, generating a reactive phenolate anion .

  • Transition State: The phenolate oxygen attacks the hexavalent sulfur center of Py-MSF. The fluorine atom, a distinctively stable leaving group, is displaced only when the transition state is stabilized by the local environment (e.g., H-bonding to the departing fluoride).

  • Covalent Bond Formation: The result is a stable aryl sulfonate ester linkage. Unlike maleimides (which can undergo retro-Michael addition), the SuFEx linkage is hydrolytically stable, resisting reduction and proteolysis.

Mechanistic Diagram

SuFEx_Mechanism Tyr Tyrosine Residue (Phenol Form) Phenolate Activated Phenolate (Nucleophile) Tyr->Phenolate Deprotonation Base Proximal Base (Lys/His/Buffer) Base->Tyr Accepts H+ TS Pentacoordinate Transition State Phenolate->TS Nucleophilic Attack on S(VI) PyMSF Py-MSF Probe (Electrophile) PyMSF->TS Product Tyrosine Sulfonate Adduct (Stable) TS->Product S-F Bond Cleavage Fluoride Fluoride Ion (Leaving Group) TS->Fluoride Displacement

Figure 1: Step-wise mechanism of Tyrosine labeling via SuFEx chemistry using Py-MSF.

Application Note: Why Py-MSF?

FeatureAdvantage vs. Standard PMSF
Solubility The pyridine nitrogen significantly enhances aqueous solubility, reducing the need for high percentages of organic co-solvents (DMSO/DMF) that can denature proteins.
Selectivity The electron-withdrawing nature of the pyridine ring tunes the electrophilicity of the sulfonyl center, making it more selective for "activated" tyrosines (those with lowered pKa) rather than reacting indiscriminately.
Mass Tag Py-MSF adds a distinct mass shift (+155.02 Da) easily detectable by LC-MS/MS, facilitating site identification.
Stability The resulting sulfonate bond is stable across a wide pH range (2–10), allowing for rigorous downstream processing (e.g., tryptic digestion).

Experimental Protocol

Objective: Covalent labeling of reactive tyrosine residues in a purified protein sample.

Reagents & Equipment
  • Py-MSF Stock: 100 mM in anhydrous DMSO (Store at -20°C, avoid moisture).

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.5 – 8.0. (Avoid Tris if high concentrations are used, though SuFEx is generally compatible).

  • Protein Stock: 1 mg/mL (approx. 20-50 µM) in Reaction Buffer.

  • Quenching Reagent: 5% Formic Acid or excess free Tyrosine (optional).

  • Analysis: LC-MS (Q-TOF or Orbitrap).

Step-by-Step Workflow
  • Buffer Exchange: Ensure the protein is in pH 7.5–8.0 buffer. Remove nucleophilic additives like DTT or mercaptoethanol if possible, although SuFEx is chemoselective for Tyr over Cys in many contexts, free thiols can still interfere.

  • Probe Addition:

    • Add Py-MSF stock to the protein solution to a final concentration of 100–500 µM (typically 10–20x molar excess over protein).

    • Keep final DMSO concentration < 1% (v/v).

  • Incubation:

    • Incubate at 25°C (Room Temp) for 1 to 4 hours .

    • Note: For cryptic tyrosines, incubation can be extended to 12 hours at 4°C.

  • Quenching:

    • Stop the reaction by acidification (add Formic Acid to 0.5% v/v) or by passing through a desalting column (Zeba Spin / PD-10) to remove excess probe.

  • Digestion & Analysis:

    • Proceed with standard reduction (DTT), alkylation (IAA), and trypsin digestion.

    • Analyze via LC-MS/MS looking for the specific mass shift.

Workflow Diagram

Protocol_Workflow Start Purified Protein (1 mg/mL, pH 7.8) AddProbe Add Py-MSF (10-20x Excess) Start->AddProbe Incubate Incubate 25°C, 1-4 Hours AddProbe->Incubate Desalt Desalt/Quench (Remove Excess Probe) Incubate->Desalt Digest Tryptic Digestion Desalt->Digest MS LC-MS/MS Analysis Target: +155.02 Da Shift Digest->MS

Figure 2: Operational workflow for protein labeling with Py-MSF.

Data Analysis & Expected Results

When analyzing Mass Spectrometry data, search for the following modification:

ParameterValue
Modification Name Pyridyl-methanesulfonyl (Py-MS)
Target Residue Tyrosine (Y)
Monoisotopic Mass Shift +155.024 Da
Formula Added C6H6NO2S
Losses Fluoride (F)

Diagnostic Ions: In HCD fragmentation, the sulfonate linkage is robust, but you may observe characteristic immonium ions or pyridine-specific fragments depending on collision energy.

References

  • Sharpless, K. B., et al. (2014). "SuFEx: Sulfur(VI) Fluoride Exchange as the New Click Reaction." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2020). "Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases."[3] Proceedings of the National Academy of Sciences (PNAS). Link

  • Ball, Z. T., et al. (2025). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides." Chemical Science. Link

  • Kelly, J. W., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Molecular BioSystems. Link

Sources

Optimizing pH Conditions for (Pyridin-3-yl)methanesulfonyl Fluoride Reactivity: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Pyridin-3-yl)methanesulfonyl fluoride (PyMSF) is an electrophilic warhead of significant interest in covalent drug discovery, capable of reacting with a range of nucleophilic amino acid residues beyond cysteine.[1][2] The reactivity and stability of this moiety are critically influenced by the pH of the surrounding environment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and optimizing the pH conditions for PyMSF reactivity. We delve into the theoretical underpinnings of pH influence, centering on the protonation state of the pyridine ring, and provide detailed, step-by-step protocols for experimentally determining hydrolytic stability and reactivity with a model thiol nucleophile across a pH gradient.

Introduction: The pH-Dependent Nature of PyMSF

(Pyridin-3-yl)methanesulfonyl fluoride, a member of the sulfonyl fluoride class of compounds, has emerged as a valuable tool in chemical biology and covalent inhibitor design.[3] Unlike many traditional covalent warheads that primarily target cysteine, sulfonyl fluorides can engage with a broader range of residues, including serine, threonine, lysine, tyrosine, and histidine.[4] This expanded targeting scope opens up new avenues for drugging previously intractable protein targets.

A key, yet often overlooked, parameter governing the utility of PyMSF is the reaction pH. The pH of the aqueous environment dictates a delicate balance between two crucial factors:

  • Hydrolytic Stability: The susceptibility of the sulfonyl fluoride group to hydrolysis, which leads to an inactive sulfonic acid. This is a primary off-target reaction that reduces the effective concentration of the reactive probe.

  • Reactivity with Target Nucleophiles: The rate at which PyMSF reacts with the desired amino acid side chains on a target protein.

The pyridine ring within the PyMSF structure is the linchpin of its pH-dependent behavior. The basicity of the pyridine nitrogen means that its protonation state is in equilibrium, governed by its acid dissociation constant (pKa) and the pH of the solution. This protonation state, in turn, modulates the electrophilicity of the sulfonyl fluoride group, thereby influencing both its stability and reactivity. This guide will equip researchers with the foundational knowledge and practical protocols to navigate this pH-dependent landscape and harness the full potential of PyMSF.

Theoretical Framework: The Role of the Pyridine pKa

The central principle for optimizing PyMSF reactivity lies in understanding the pKa of its pyridine nitrogen. The methanesulfonyl fluoride group (-CH₂SO₂F) is strongly electron-withdrawing, which significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). To estimate the pKa of PyMSF, we can examine the pKa values of other 3-substituted pyridines bearing electron-withdrawing groups:

  • 3-Nitropyridine: pKa ≈ 0.79-0.81[2][5]

  • 3-Cyanopyridine: pKa ≈ 1.45[6][7]

  • 3-Pyridinesulfonic acid: The sulfonic acid group is highly acidic (predicted pKa ≈ -2.30), and its electron-withdrawing effect will also lower the pKa of the pyridine nitrogen.[1][8]

Given that the methanesulfonyl group is also strongly electron-withdrawing, it is reasonable to estimate that the pKa of the pyridinium ion of PyMSF is in the range of 1.0 to 2.5 .

This low pKa has profound implications for the reactivity of PyMSF under physiological and experimental conditions:

  • Below the pKa (Acidic Conditions): The pyridine nitrogen is predominantly protonated (pyridinium form). This positive charge acts as a powerful electron-withdrawing group, significantly increasing the electrophilicity of the sulfonyl fluoride. This enhanced electrophilicity leads to a higher rate of reaction with nucleophiles but also a greater susceptibility to hydrolysis.

  • Above the pKa (Neutral to Basic Conditions): The pyridine nitrogen is predominantly in its neutral, deprotonated form. The electron-withdrawing effect on the sulfonyl fluoride is less pronounced compared to the protonated state. This results in greater hydrolytic stability but potentially a slower reaction rate with the target nucleophile.

This relationship is visually summarized in the diagram below.

pH_Reactivity_Balance cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Protonated Pyridinium-CH₂SO₂F (Protonated) High_Reactivity Increased Electrophilicity -> Higher Reactivity with Nucleophiles Protonated->High_Reactivity Low_Stability Increased Susceptibility to Hydrolysis (Lower Stability) Protonated->Low_Stability Equilibrium pH = pKa Equilibrium Protonated->Equilibrium Neutral Pyridine-CH₂SO₂F (Neutral) Lower_Reactivity Lower Electrophilicity -> Lower Reactivity with Nucleophiles Neutral->Lower_Reactivity High_Stability Decreased Susceptibility to Hydrolysis (Higher Stability) Neutral->High_Stability Equilibrium->Neutral

Figure 1: pH-dependent equilibrium of PyMSF and its impact on reactivity and stability.

Therefore, optimizing the pH for a specific application becomes a balancing act. For applications requiring rapid labeling, a lower pH might be advantageous, provided the target protein is stable under these conditions. Conversely, for applications where stability is paramount, such as in cell-based assays or in vivo studies, a pH well above the pKa is desirable.

Experimental Protocols

To empirically determine the optimal pH for your specific application, we provide the following detailed protocols for assessing the hydrolytic stability and reactivity of PyMSF.

Protocol 1: Determination of Hydrolytic Stability by RP-HPLC

This protocol allows for the quantification of the rate of PyMSF hydrolysis across a range of pH values.

Materials:

  • (Pyridin-3-yl)methanesulfonyl fluoride (PyMSF)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for quenching)

  • A series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 4, 5, 6, 7.4, 8, 9) at a concentration of 50-100 mM.

  • Reverse-phase HPLC system with a C18 column and UV detector.

Procedure:

  • Prepare a Stock Solution of PyMSF: Prepare a 10 mM stock solution of PyMSF in ACN.

  • Prepare Buffer Solutions: Prepare a set of at least five different buffers spanning the desired pH range (e.g., pH 4.0, 5.5, 7.0, 8.5, 10.0). Ensure the pH is accurately measured and adjusted.

  • Initiate Hydrolysis Reaction:

    • For each pH value, add the PyMSF stock solution to the buffer to a final concentration of 100 µM. Ensure the final percentage of ACN is low (e.g., 1-5%) to minimize its effect on the reaction.

    • Incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the reaction by mixing the aliquot with an equal volume of a solution of 1% formic acid in ACN. This will stop the hydrolysis by acidifying the solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: ACN with 0.1% formic acid

    • Gradient: A suitable gradient to separate PyMSF from its hydrolysis product (the sulfonic acid). For example, a linear gradient from 5% to 95% B over 10 minutes.

    • Detection: Monitor the absorbance at a wavelength where PyMSF has a strong absorbance (e.g., ~260 nm).

  • Data Analysis:

    • Integrate the peak area of the remaining PyMSF at each time point.

    • Plot the natural logarithm of the percentage of remaining PyMSF versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs) for hydrolysis at that pH.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

Data Presentation:

The results can be summarized in a table as follows:

pHRate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)
4.0Example ValueExample Value
5.5Example ValueExample Value
7.0Example ValueExample Value
8.5Example ValueExample Value
10.0Example ValueExample Value
Protocol 2: Determining Reactivity with a Model Thiol Nucleophile by UV-Vis Spectrophotometry

This protocol uses the reaction of PyMSF with a model thiol, such as glutathione (GSH), to assess its reactivity at different pH values. The disappearance of the thiol can be monitored using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.

Materials:

  • (Pyridin-3-yl)methanesulfonyl fluoride (PyMSF)

  • Glutathione (GSH)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • A series of buffers (as in Protocol 1)

  • UV-Vis spectrophotometer or plate reader.

Procedure:

  • Prepare Stock Solutions:

    • 10 mM PyMSF in ACN.

    • 10 mM GSH in water (prepare fresh).

    • 10 mM DTNB in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Reaction Setup:

    • In a 96-well plate or cuvettes, set up reactions for each pH value.

    • To each well/cuvette, add buffer, GSH (final concentration, e.g., 1 mM), and initiate the reaction by adding PyMSF (final concentration, e.g., 100 µM).

  • Kinetic Measurement:

    • At various time points, take an aliquot of the reaction mixture and add it to a solution containing DTNB. The DTNB will react with the remaining unreacted GSH.

    • Measure the absorbance of the resulting yellow product at 412 nm.

  • Data Analysis:

    • Create a standard curve of GSH concentration versus absorbance at 412 nm using the DTNB reaction.

    • Use the standard curve to determine the concentration of remaining GSH at each time point.

    • Plot the concentration of the PyMSF-GSH adduct (initial GSH concentration - remaining GSH concentration) versus time.

    • The initial rate of the reaction can be determined from the slope of the initial linear portion of this plot.

    • The second-order rate constant (k₂) can be calculated if the reaction is performed under pseudo-first-order conditions (e.g., [GSH] >> [PyMSF]).

Experimental_Workflow cluster_hydrolysis Protocol 1: Hydrolytic Stability cluster_reactivity Protocol 2: Reactivity with Thiol H_Start Prepare PyMSF Stock & pH Buffers H_React Initiate Hydrolysis (PyMSF in Buffer) H_Start->H_React H_Sample Time-Point Sampling & Quenching H_React->H_Sample H_Analyze RP-HPLC Analysis H_Sample->H_Analyze H_Data Calculate k_obs and t₁/₂ H_Analyze->H_Data R_Start Prepare PyMSF, GSH, & DTNB Stocks R_React Initiate Reaction (PyMSF + GSH in Buffer) R_Start->R_React R_Sample Time-Point Sampling & DTNB Reaction R_React->R_Sample R_Analyze UV-Vis Measurement (Absorbance at 412 nm) R_Sample->R_Analyze R_Data Calculate Initial Rate and k₂ R_Analyze->R_Data Start Start Start->H_Start Start->R_Start

Figure 2: Workflow for the experimental determination of PyMSF stability and reactivity.

Data Presentation:

The reactivity data can be presented in a table and a pH-rate profile plot.

pHInitial Rate (µM/s)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
4.0Example ValueExample Value
5.5Example ValueExample Value
7.0Example ValueExample Value
8.5Example ValueExample Value
10.0Example ValueExample Value

Conclusion and Recommendations

The reactivity of (Pyridin-3-yl)methanesulfonyl fluoride is intrinsically linked to the pH of its environment. A thorough understanding of the pKa of the pyridine nitrogen allows for a rational approach to optimizing reaction conditions. For maximal reactivity, a pH below the estimated pKa (1.0-2.5) may be employed, though this comes at the cost of reduced hydrolytic stability. For applications demanding high stability, such as in complex biological systems, a pH in the neutral to basic range is recommended.

The protocols provided in this guide offer a robust framework for experimentally determining the pH-dependent stability and reactivity of PyMSF. By systematically evaluating these parameters, researchers can tailor the reaction conditions to their specific needs, thereby maximizing the efficiency and success of their covalent labeling experiments. This empirical approach is crucial for the effective application of PyMSF and other pH-sensitive covalent warheads in the pursuit of novel therapeutics and chemical biology tools.

References

  • LookChem. (n.d.). 3-NITROPYRIDINE. Retrieved February 17, 2026, from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Zhou, D., Schwarz, S., & Katzenellenbogen, J. A. (2021). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. Applied Radiation and Isotopes, 176, 109865. [Link]

  • Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. Retrieved February 17, 2026, from [Link]

  • Kukoc-Modun, L., & Radić, N. (2010). Kinetic spectrophotometric determination of N-acetyl-L-cysteine based on a coupled redox-complexation reaction. Analytical Sciences, 26(4), 491-495. [Link]

  • Hissin, P. J., & Hilf, R. (1976). A fluorometric method for determination of oxidized and reduced glutathione in tissues. Analytical Biochemistry, 74(1), 214-226. [Link]

  • LookChem. (n.d.). CAS No.100-54-9,3-Cyanopyridine Suppliers,MSDS download. Retrieved February 17, 2026, from [Link]

  • ChemBK. (2024, April 9). Pyridine-3-sulfonic acid for synthesis. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitropyridine. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved February 17, 2026, from [Link]

  • DiVA portal. (n.d.). Simulating the Reactions of Substituted Pyridinio-‐N-‐ Phosphonates with Pyridine as a Model for Biological. Retrieved February 17, 2026, from [Link]

  • Chemrxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved February 17, 2026, from [Link]

  • Taylor & Francis Online. (2023, May 27). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved February 17, 2026, from [Link]

  • Beilstein Archives. (2021, September 15). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Retrieved February 17, 2026, from [Link]

  • Bio-protocol. (n.d.). Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2024, July 25). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2024, July). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Retrieved February 17, 2026, from [Link]

  • Purdue University Graduate School. (2023, August 21). Methodology to Access Sulfonyl Fluorides. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2015, April 29). Determination of Reduced Glutathione by Spectrophotometry Coupled with Anti-interference Compensation. Retrieved February 17, 2026, from [Link]

  • University of Rochester Medical Center. (2015, September 15). Fluorimetric method for determination of oxidized and reduced glutathione in tissues. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of (Pyridin-3-yl)methanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SuFEx-PYR3-YIELD Status: Active Analyst: Senior Application Scientist

Executive Summary

The synthesis of (Pyridin-3-yl)methanesulfonyl fluoride presents a unique "double-hazard" in organic synthesis:

  • The Heterocycle: The basic nitrogen in the pyridine ring (

    
    ) can act as a nucleophile or base, interfering with electrophilic sulfonylating agents.
    
  • The Benzylic Linker: Unlike aryl sulfonyl fluorides, this molecule contains a methylene bridge (

    
    ). Under basic conditions, these protons are acidic (
    
    
    
    , lowered by the sulfonyl group). Base-mediated deprotonation triggers the Ramberg-Bäcklund rearrangement (extrusion of
    
    
    ), leading to rapid decomposition and low yields.

The Solution: You must abandon standard basic fluoride sources (anhydrous TBAF, KF/Crown ether) in favor of acidic/buffered bifluoride systems (KHF₂) or direct metal-catalyzed insertion (DABSO) .

Module 1: The "Gold Standard" Protocol (KHF₂ Exchange)

Best for: Scalability, cost-efficiency, and protecting the methylene bridge.

This method utilizes Potassium Bifluoride (


).[1] Unlike Potassium Fluoride (

),

dissociates into

and the bifluoride ion

. This species is non-basic, preventing the deprotonation of the benzylic carbon while remaining highly nucleophilic.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
(Pyridin-3-yl)methanesulfonyl chloride 1.0SubstrateIdeally used as HCl salt to protect Pyridine N.
Potassium Bifluoride (

)
2.5 - 3.0Fluorine SourceDo not substitute with KF. Must be technical grade or higher.
Acetonitrile (MeCN) SolventMediumGrade: HPLC.
Water AdditiveSolubilizerEssential for

activity.
Step-by-Step Workflow
  • Preparation of the "Wet" Salt:

    • Dissolve

      
       (3.0 equiv) in a minimal amount of water.
      
    • Ratio Rule: Use approx. 1 mL water per gram of

      
      . The goal is a saturated aqueous solution, not a dilute one.
      
  • The Reaction Matrix:

    • Dissolve the sulfonyl chloride substrate in Acetonitrile (0.2 M concentration).

    • System Check: If using the free base pyridine, add 1.0 equiv of TFA or HCl (dioxane solution) to protonate the nitrogen. This prevents self-quaternization.

  • Execution:

    • Add the aqueous

      
       slurry to the MeCN solution vigorously.
      
    • Temperature: Stir at Room Temperature (20–25°C) .

    • Warning: Do NOT reflux. Heat promotes hydrolysis of the sulfonyl chloride to sulfonic acid.

  • Monitoring:

    • Monitor via TLC or LCMS. Reaction is typically fast (< 2 hours).

    • Endpoint: Disappearance of the chloride. Note that sulfonyl fluorides are stable on silica, but chlorides are not.

  • Workup (Critical):

    • Dilute with EtOAc. Wash with water (to remove salts) and saturated

      
        (to neutralize residual HF).
      
    • Dry over

      
       (avoid basic 
      
      
      
      ).

Module 2: The "Direct" Protocol (One-Pot via DABSO)

Best for: Avoiding the unstable sulfonyl chloride intermediate entirely.

If your sulfonyl chloride precursor decomposes before you can fluorinate it, use this route. It converts the stable benzyl halide directly to the sulfonyl fluoride using DABSO (a solid


 surrogate).
Workflow Diagram

G Start 3-(Bromomethyl) pyridine Inter Sulfinate Intermediate Start->Inter 1. Mg or Pd(0) 2. DABSO (SO2 source) End (Pyridin-3-yl) methanesulfonyl fluoride Inter->End NFSI or Selectfluor (Electrophilic F+)

Figure 1: The DABSO route bypasses the hydrolytically unstable sulfonyl chloride.[2][3]

Protocol Summary
  • Sulfinate Formation: React 3-(bromomethyl)pyridine with DABSO (0.6 equiv, which provides 1.2 equiv

    
    ) and a Pd-catalyst (or form the Grignard in situ if no functional group conflicts exist).
    
  • Fluorination: Add NFSI (N-Fluorobenzenesulfonimide) directly to the reaction pot.[3]

  • Advantage: This occurs at neutral pH, preserving the sensitive methylene bridge.

Module 3: Troubleshooting Center

Symptom: Low Yield (< 30%)
Diagnostic CheckRoot CauseCorrective Action
Did you use KF or TBAF? Base-Mediated Decomposition. Basic fluoride sources deprotonate the benzylic position, causing

extrusion.
Switch to

.
The bifluoride anion is acidic and stabilizes the methylene protons.
Is the product water-soluble? Loss during Workup. The pyridine nitrogen makes the product polar, especially at low pH.Neutralize carefully. Ensure the aqueous phase is pH 7-8 during extraction. Use DCM instead of EtOAc for extraction.
Did you heat the reaction? Hydrolysis. Sulfonyl chlorides hydrolyze to sulfonic acids (unreactive dead-end) rapidly at >40°C.Keep it cool. Run at RT or 0°C. If reaction is slow, add 18-crown-6 rather than heat.
Symptom: LCMS shows "M-20" or "M-18" peaks
  • Diagnosis: You are seeing the sulfonic acid (hydrolysis product) or the desulfonylated pyridine.

  • Fix: Your system is too wet or too basic.

    • Reduce water in the

      
       step (use just enough to make a slurry).
      
    • Switch solvent to Acetone/Water (10:1) which often solubilizes the reagents better than MeCN, allowing for faster reaction times before hydrolysis competes.

Symptom: Starting Material (Chloride) Persists
  • Diagnosis: The "Phase Transfer" failure. The fluoride is not entering the organic phase.

  • Fix: Add 18-Crown-6 (5 mol%) . This chelates the potassium, dragging the

    
     into the organic layer.
    

Decision Logic: Which Route?

Troubleshooting Q1 Do you have the Sulfonyl Chloride? Q2 Is it stable in air for >1 hour? Q1->Q2 Yes Precursor Start from 3-(Bromomethyl)pyridine Q1->Precursor No MethodA USE METHOD A: KHF2 / MeCN / Water (Acidic Buffering) Q2->MethodA Yes (Stable) MethodB USE METHOD B: DABSO One-Pot (From Bromide) Q2->MethodB No (Decomposes) Precursor->MethodB Direct Route

Figure 2: Logic tree for selecting the synthesis route based on precursor stability.

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Bare, G. A. L. (2023).[1][5][6] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry.

  • Ball, N. D., et al. (2017).[7][8] "Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor." The Journal of Organic Chemistry.

  • Qin, H. L., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[9] Nature Communications (via PMC).

Sources

Validation & Comparative

Sulfonyl Fluorides vs. Sulfonyl Chlorides: A Guide to Reactivity & SuFEx Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from "Loose Cannon" to "Sleeping Beauty"

For decades, sulfonyl chlorides (


) were the workhorses of sulfonamide synthesis. However, their high reactivity often comes at the cost of stability and selectivity. The re-emergence of sulfonyl fluorides (

), championed by K. Barry Sharpless as the cornerstone of SuFEx (Sulfur-Fluoride Exchange) click chemistry, has fundamentally shifted this paradigm.

This guide objectively compares these two electrophiles. The core distinction lies in their energy profiles: Sulfonyl chlorides are kinetically unstable and prone to indiscriminate hydrolysis and reduction. Sulfonyl fluorides possess a unique "stability-reactivity" sweet spot—they are inert to water and oxygen (thermodynamically stable) but react rapidly and quantitatively when activated by specific environments (e.g., silicon centers or protein pockets).

Fundamental Properties & Quantitative Comparison[1]

The divergence in utility stems directly from the physical properties of the S-X bond. The S-F bond is significantly stronger and shorter than the S-Cl bond, rendering it resistant to homolytic cleavage (reduction) and unactivated nucleophilic attack.

Table 1: Physicochemical Comparison
FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Impact on Research
Bond Dissociation Energy ~46 kcal/mol~90 kcal/mol

is resistant to reduction;

is redox-sensitive.[1]
Hydrolysis (

in pH 7)
Minutes to HoursWeeks to Months

is bio-orthogonal; can be used in aqueous buffers.
Thermal Stability Decomposes < 100°C (often)Stable > 130°C

survives high-temp processing and storage.
Redox Potential Susceptible to reductionInert to reduction

compatible with reductive cellular environments (GSH).[1]
Geometry Distorted TetrahedronDistorted TetrahedronBoth tetrahedral, but F is smaller, affecting steric access.
Primary Reactivity Mode Indiscriminate ElectrophileSuFEx (Context-Specific)

requires "activation" (e.g.,

,

).

Mechanistic Divergence

Understanding why these reagents behave differently is crucial for experimental design.

Sulfonyl Chlorides: The "Open Door" Mechanism

Sulfonyl chlorides react via a classic nucleophilic substitution at sulfur. The leaving group ability of chloride (


) is high, and the S-Cl bond is weak. Consequently, water, alcohols, and amines attack readily without assistance. This leads to competing hydrolysis side-reactions, necessitating anhydrous conditions.
Sulfonyl Fluorides: The SuFEx Mechanism

Sulfonyl fluorides are kinetically stable because the fluoride ion is a poor leaving group in the absence of stabilization. The SuFEx reaction relies on activation .[2] The most powerful activator is the interaction between Fluoride and Silicon (bond energy ~135 kcal/mol) or Fluoride and Proton (H-bonding).

When a silyl ether (


) approaches a sulfonyl fluoride, the silicon atom abstracts the fluoride, simultaneously delivering the nucleophile (

) to the sulfur center. This concerted "handshake" prevents side reactions.

SuFEx_Mechanism RSO2F Sulfonyl Fluoride (R-SO2-F) TS Transition State [Si...F...S...Nu] RSO2F->TS Activation Activator Silyl Ether (Nu-SiR3) Activator->TS Nucleophilic Attack Product Sulfonate/Sulfonamide (R-SO2-Nu) TS->Product Exchange Byproduct Silyl Fluoride (R3Si-F) TS->Byproduct Driving Force (Si-F Bond Formation)

Figure 1: The SuFEx activation cycle. The thermodynamic driving force is the formation of the incredibly strong Si-F bond, which pulls the reaction forward only when the specific partners are present.

Experimental Protocols

Protocol A: Synthesis of Sulfonyl Fluorides from Chlorides (KHF2 Method)

This is the standard "KHF2" method, robust for converting unstable chlorides to stable fluorides.

Reagents:

  • Sulfonyl Chloride substrate (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (2.0 equiv) [Caution: Corrosive/Toxic]
    
  • Solvent: Acetonitrile (

    
    ) / Water (1:1 v/v)
    

Step-by-Step:

  • Preparation: Dissolve the sulfonyl chloride in MeCN.

  • Addition: Prepare a saturated aqueous solution of

    
    . Add this dropwise to the stirring sulfonyl chloride solution at Room Temperature (RT).
    
  • Reaction: Stir vigorously. Most reactions complete within 2–4 hours.

    • Checkpoint: Monitor by TLC.

      
       often runs slightly higher or similar to 
      
      
      
      but is UV active.
  • Workup: Dilute with EtOAc and wash with water (x2) and brine (x1). The aqueous wash removes excess bifluoride.

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
    • Note: Unlike chlorides, the resulting fluoride is often stable enough to be purified by silica gel chromatography if needed.

Protocol B: SuFEx Coupling (Silyl Ether + Sulfonyl Fluoride)

This protocol demonstrates the "Click" nature—high yield, no purification.

Reagents:

  • Aryl Sulfonyl Fluoride (1.0 equiv)

  • Aryl Silyl Ether (

    
     or 
    
    
    
    ) (1.1 equiv)
  • Catalyst: DBU (10-20 mol%) or BEMP

  • Solvent: MeCN (Anhydrous)

Step-by-Step:

  • Mix: Combine Sulfonyl Fluoride and Silyl Ether in MeCN.

  • Catalyze: Add DBU. The reaction often proceeds rapidly (minutes to 1 hour).

  • Quench: Volatiles (solvent and

    
     byproduct) can often be removed simply by evaporation.
    
  • Result: Quantitative conversion to the sulfonate ester (

    
    ).
    

Applications in Drug Discovery: The Covalent Renaissance[4][5]

Sulfonyl fluorides have revitalized Targeted Covalent Inhibitors (TCIs) .[3] While acrylamides target Cysteine (Cys), sulfonyl fluorides have a broader, yet selective, scope.

  • Target Residues: Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Histidine (His).[3][4][5]

  • Mechanism: The specific microenvironment of a protein pocket (e.g., a nearby basic residue acting as a proton shuttle) activates the latent S-F bond, allowing specific labeling of a residue that would be inert to other electrophiles.

  • Case Study: Arylfluorosulfates have been used to target non-catalytic Tyrosine residues in kinases, expanding the "druggable" proteome beyond Cys-containing enzymes.

Decision Matrix: When to use which?
ScenarioRecommended ReagentReason
Simple Sulfonamide Synthesis Sulfonyl Chloride Cheap, commercially available, works well with simple amines.
Aqueous/Biological Assay Sulfonyl Fluoride Will not hydrolyze; bio-orthogonal until binding target.
Late-Stage Functionalization Sulfonyl Fluoride Compatible with other functional groups; robust purification.
Chemical Biology Probe Sulfonyl Fluoride "Sleeping beauty" reactivity allows probing specific pockets.

References

  • Dong, J., et al. (2014).[4][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][6][7][8][9] Angewandte Chemie International Edition.

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Human Proteases. Journal of the American Chemical Society.

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science.

  • Sharpless, K. B., et al. (2014).[4][6][8] SuFEx Click Chemistry for Polymer Synthesis.[10] Angewandte Chemie.

  • Barroso, S., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

Sources

A Comparative Guide to the Validation of Covalent Bond Formation: Why X-ray Crystallography Remains the Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Introduction: The Imperative of Irreversible Binding in Drug Discovery

In the landscape of modern drug development, the pursuit of highly specific and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a permanent, irreversible chemical bond with their target protein, a mechanism that can offer significant advantages in terms of prolonged duration of action and overcoming drug resistance.[1] However, the very permanence of this interaction necessitates an unambiguous and definitive validation of the covalent bond's formation. Misinterpretation at this crucial stage can lead to costly failures in later stages of development.

This guide provides an in-depth comparison of the primary analytical techniques employed for validating covalent bond formation, with a particular focus on the unparalleled insights offered by X-ray crystallography. We will delve into the causality behind experimental choices, the inherent self-validating nature of each protocol, and provide a clear, evidence-based rationale for why X-ray crystallography, despite its challenges, remains the authoritative method for visualizing and confirming this critical molecular event.

The Gold Standard: Unambiguous Visualization with X-ray Crystallography

X-ray crystallography stands as the cornerstone technique for the structural determination of biological macromolecules at atomic resolution.[2][3][4] Its power lies in its ability to provide a direct, three-dimensional snapshot of the electron density within a molecule, allowing for the precise mapping of atomic positions and the chemical bonds that connect them.[2][3] For covalent inhibitors, this translates to the unequivocal visualization of the newly formed bond between the drug and its target protein.[5]

The "Why" Behind the Workflow: A Self-Validating System

The experimental workflow of X-ray crystallography is a rigorous, multi-step process, with each stage serving as a critical checkpoint for data quality and interpretation. This inherent self-validation is what lends such high confidence to the final structural model.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination & Validation Protein_Purification Target Protein Purification & QC Crystallization Co-crystallization with Covalent Inhibitor Protein_Purification->Crystallization High Purity & Homogeneity Xray_Source X-ray Diffraction (Synchrotron/In-house) Crystallization->Xray_Source Data_Collection Diffraction Pattern Collection Xray_Source->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Phasing Phase Determination (MR, MAD/SAD) Data_Processing->Phasing Model_Building Electron Density Map Interpretation & Model Building Phasing->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Model Validation (R-factor, Ramachandran) Refinement->Validation Final_Structure Final Validated Covalent Complex Structure Validation->Final_Structure

Figure 1: The experimental workflow of X-ray crystallography for validating covalent bond formation.

1. From Solution to Crystal: The Foundational Step. The journey begins with obtaining high-purity, homogenous protein, which is then co-crystallized with the covalent inhibitor.[6] This step is not merely procedural; the ability of the protein-inhibitor complex to form a well-ordered crystal lattice is the first indication of a stable, homogenous molecular entity.

2. Illuminating the Unseen: Diffraction and Data Collection. The crystal is then exposed to a focused beam of X-rays, which are diffracted by the electrons of the atoms within the crystal lattice.[2][4] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded.[2] The quality of this pattern—the sharpness and resolution of the diffraction spots—is a direct measure of the crystal's internal order and, by extension, the uniformity of the covalent modification.

3. From Pattern to Picture: Data Processing and Phase Determination. The collected diffraction intensities are processed and, through a process known as phasing, are mathematically converted into an electron density map.[3] This map is a three-dimensional representation of the electron distribution within the crystal's unit cell.[3]

4. The Moment of Truth: Model Building and Refinement. This is where the expertise of the crystallographer becomes paramount. The known amino acid sequence of the protein and the chemical structure of the inhibitor are fitted into the electron density map.[3] In the case of a covalent inhibitor, a continuous path of electron density will be observed connecting the inhibitor to a specific amino acid residue on the target protein.[7] This is the direct, visual evidence of the covalent bond. The atomic model is then refined against the experimental data to ensure the best possible fit, a process that is cross-validated using statistical measures like the R-factor and Ramachandran plot analysis.[3]

Interpreting the Evidence: What the Electron Density Map Reveals

The electron density map is the ultimate arbiter in validating covalent bond formation. A high-resolution map will clearly show:

  • Unambiguous Connectivity: A continuous bridge of electron density between the reactive "warhead" of the inhibitor and the target amino acid (e.g., the thiol group of a cysteine residue).[1][7]

  • Precise Geometry: The bond length and angles of the newly formed covalent bond, which can be compared to established chemical values.

  • Stereochemistry: The specific three-dimensional arrangement of the atoms involved in the covalent linkage.

  • Conformational Changes: Any structural rearrangements in the protein's active site that occur as a result of the covalent modification.[5]

Alternative and Complementary Techniques: A Comparative Analysis

While X-ray crystallography provides the most definitive evidence, other techniques offer valuable, often complementary, information and are frequently used in the initial stages of covalent inhibitor characterization.

TechniquePrincipleInformation ProvidedStrengthsLimitations
X-ray Crystallography X-ray diffraction from a crystal3D atomic structure, direct visualization of the covalent bond, bond geometry, conformational changes.Unambiguous, high-resolution, provides full structural context.Requires high-quality crystals, can be time-consuming, provides a static picture.[8][9][10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the mass increase of the protein corresponding to the addition of the inhibitor. Can identify the modified peptide and amino acid.High sensitivity, rapid, does not require crystallization.[11][12]Does not provide structural information about the bond itself or conformational changes.[11]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Can confirm bond formation through changes in chemical shifts and through-bond scalar couplings. Provides information on molecular dynamics in solution.Provides data on molecules in their native solution state, can study dynamics.[13][14]Requires larger amounts of soluble, isotopically labeled protein, can be complex to interpret for large proteins.[8]
Computational Chemistry Theoretical calculations based on quantum mechanics.Can model the reaction mechanism, predict bond energies, and analyze the electronic nature of the covalent bond.Provides insights into the energetics and mechanism of bond formation.[15]Is a theoretical model and requires experimental validation.
Mass Spectrometry: The First Line of Inquiry

Mass spectrometry (MS) is often the initial method of choice to confirm that a covalent interaction has occurred.[11] By measuring the precise mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[16][17] Further tandem MS (MS/MS) experiments can pinpoint the exact amino acid residue that has been modified.[11]

Experimental Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation: Incubate the target protein with a molar excess of the covalent inhibitor in an MS-compatible buffer. A control sample of the unbound protein is also prepared.

  • Purification: Remove excess, unbound inhibitor using a suitable method such as liquid chromatography (LC).

  • MS Analysis: Analyze both the inhibitor-treated and control protein samples by electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the average molecular weight of the protein in each sample. A mass increase in the treated sample that matches the molecular weight of the inhibitor confirms covalent adduct formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dynamic Perspective

NMR spectroscopy offers a powerful alternative for studying covalent interactions in a solution state that more closely mimics the physiological environment.[18] The formation of a covalent bond results in characteristic changes in the chemical shifts of the involved nuclei, which can be detected in 1D and 2D NMR spectra.[19] Furthermore, through-bond scalar couplings (J-couplings) can provide direct evidence of the covalent linkage.[20]

Technique_Choice Start Need to Validate Covalent Bond Formation Initial_Confirmation Initial Confirmation of Covalent Adduct? Start->Initial_Confirmation MS Mass Spectrometry (Intact Protein & Peptide Mapping) Initial_Confirmation->MS Yes Structural_Info Need Detailed 3D Structural Information? MS->Structural_Info Xray X-ray Crystallography Structural_Info->Xray Yes Dynamics_Info Need Information on Dynamics in Solution? Structural_Info->Dynamics_Info No Final_Validation Definitive Validation Xray->Final_Validation NMR NMR Spectroscopy NMR->Final_Validation Dynamics_Info->NMR Yes Dynamics_Info->Final_Validation No

Figure 2: A decision-making workflow for selecting the appropriate technique for covalent bond validation.

Limitations and Considerations

It is crucial to acknowledge the limitations of each technique. X-ray crystallography, for all its power, provides a static image of the molecule in a crystalline state, which may not fully represent its dynamics in solution.[9][21] Furthermore, obtaining high-quality crystals can be a significant bottleneck.[10] Mass spectrometry, while rapid and sensitive, provides no direct structural information.[11] NMR is generally limited to smaller, highly soluble proteins.[8]

Conclusion: An Integrated Approach for Comprehensive Validation

Ultimately, a multi-faceted approach often provides the most comprehensive and robust validation of covalent bond formation. Mass spectrometry serves as an excellent initial screening tool to confirm adduct formation and identify the site of modification.[11] NMR can provide valuable insights into the dynamics of the interaction in solution.[13] However, for unequivocal, high-resolution confirmation of the covalent bond and a complete understanding of the structural consequences of this interaction, X-ray crystallography remains the indispensable gold standard.[5] The direct visualization of the electron density connecting the inhibitor to its target provides an unparalleled level of confidence, making it an essential tool in the development of the next generation of covalent therapeutics.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC.
  • Limitations and lessons in the use of X-ray structural information in drug design - PMC.
  • Limitations & lessons in the use of x ray structural information in drug design - Slideshare.
  • Exposing the Limitations of X-Ray Crystallography - Biocompare.
  • Application and limitations of X-ray crystallographic data in structure-based ligand and drug design - PubMed.
  • Pictorial Structures for Molecular Modeling: Interpreting Density Maps - NIPS.
  • Application and Limitations of X-Ray Crystallographic Data in Structure-Based Ligand and Drug Design. | Request PDF - ResearchGate.
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - MDPI.
  • Using NMR Spectroscopy to Evaluate Metal–Ligand Bond Covalency for the f Elements | Accounts of Chemical Research - ACS Publications.
  • Nuclear Magnetic Resonance Spectroscopy (NMR) - Covalent Metrology.
  • Understanding and Interpreting Molecular Electron Density Distributions | Journal of Chemical Education - ACS Publications.
  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC.
  • MS-Based Covalent Binding Analysis - ICE Bioscience.
  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters.
  • Recent advances in the development of covalent inhibitors - PMC - NIH.
  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications.
  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins.
  • 3.2: Polar Covalent Bonds and Electrostatic Potential Maps - Chemistry LibreTexts.
  • The nature of the polar covalent bond | The Journal of Chemical Physics - AIP Publishing.
  • CXMS: An Alternative to X-Ray Crystallography for Proteins - Thermo Fisher Scientific.
  • Visualizing Bond Types with Electron Density Models - American Journal of Undergraduate Research.
  • The Basics of Covalent Bonding in Terms of Energy and Dynamics - PMC.
  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor | Request PDF - ResearchGate.
  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - PMC.
  • 4.7: NMR Spectroscopy - Chemistry LibreTexts.
  • BONDING - Physics & Maths Tutor.
  • X-ray crystallography - Wikipedia.
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
  • An Introduction to Biological NMR Spectroscopy - PMC.
  • X-ray crystallography principles and applications | Biophysical Chemistry Class Notes.
  • Learn: Guide to Understanding PDB Data: Methods for Determining Structure - PDB-101.
  • Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Publishing.
  • X-ray Crystallography | Anton Paar Wiki.
  • Covalent Bonds & Shapes of Molecules.
  • Covalent bond - Wikipedia.
  • Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?.
  • X-ray Crystallography - Chemistry LibreTexts.
  • X-ray Crystallography - Creative BioMart.
  • Chapter 17: Computational Methods to Study Chalcogen Bonds - Books - The Royal Society of Chemistry.

Sources

A Comparative Guide to Covalent Warheads: The Selectivity Profile of (Pyridin-3-yl)methanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Covalent Renaissance and the Quest for Selectivity

The resurgence of covalent inhibitors in drug discovery marks a paradigm shift from the long-held preference for reversible binding. By forming a stable, covalent bond with their protein target, these inhibitors can achieve profound and durable pharmacological effects, often with improved potency and a pharmacokinetic/pharmacodynamic profile decoupled from plasma concentration.[1] This renaissance has been fueled by successes like Ibrutinib (BTK inhibitor) and Osimertinib (EGFR inhibitor), which leverage an acrylamide warhead to target a strategically positioned cysteine residue.[2]

However, the very reactivity that makes covalent inhibitors potent also presents their greatest challenge: selectivity. An overly reactive electrophile, or "warhead," can indiscriminately modify numerous off-target proteins, leading to toxicity.[3] Consequently, the central task in modern covalent drug design is to exquisitely tune the warhead's reactivity to favor the intended target over the vast landscape of the proteome.

This guide provides an in-depth comparison of the selectivity profile of a prominent sulfonyl fluoride warhead, (Pyridin-3-yl)methanesulfonyl fluoride , against more conventional electrophiles like acrylamides. We will explore the mechanistic basis for their differing reactivity, present supporting data from chemoproteomic studies, and provide a detailed protocol for assessing selectivity in your own research. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions when selecting and designing the optimal covalent warhead.

The Mechanistic Divide: Cysteine-Focused vs. Multi-Residue Targeting

The selectivity of a covalent warhead is fundamentally dictated by two factors: its intrinsic chemical reactivity and the specific amino acid residues it can engage. This is where the primary distinction between warhead classes emerges.

Acrylamides and Michael Acceptors: The Cysteine Specialists

Acrylamides, along with related Michael acceptors like vinyl sulfones and cyanoacrylamides, are the most widely used class of warheads in approved covalent drugs.[4] Their mechanism of action is a Michael 1,4-conjugate addition, which has a strong preference for the soft, highly nucleophilic thiol side chain of cysteine residues.[5]

This cysteine-centric reactivity offers a significant advantage for selectivity. Cysteine is one of the least abundant amino acids, and its nucleophilicity is highly dependent on its local microenvironment and pKa.[6] A well-designed acrylamide warhead can therefore be "tuned" to react only with a particularly hyper-reactive cysteine in the target's binding pocket, minimizing off-target engagement.

(Pyridin-3-yl)methanesulfonyl Fluoride and the SuFEx Chemistry: Expanding the Target Space

(Pyridin-3-yl)methanesulfonyl fluoride belongs to the sulfonyl fluoride (SF) class of electrophiles. These warheads operate via a distinct mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[3] Unlike the focused reactivity of Michael acceptors, SuFEx chemistry allows SFs to react with a much broader range of hard and soft nucleophilic amino acid residues.

The privileged reactivity of sulfonyl fluorides encompasses:

  • Lysine: Targeting the ε-amino group.

  • Tyrosine: Targeting the phenolic hydroxyl group.

  • Serine & Threonine: Targeting the hydroxyl groups, especially when activated within an enzyme active site.

  • Histidine: Targeting the imidazole side chain.

  • Cysteine: While SFs can react with cysteine, the resulting thiosulfonate ester adduct is often unstable, making this interaction less suitable for durable inhibition.[7]

This promiscuity is the defining characteristic of the sulfonyl fluoride warhead. It is not merely a more reactive version of an acrylamide; it engages a fundamentally different and wider set of amino acid residues. This opens up vast new target space, as many proteins lack a suitably positioned cysteine but possess abundant lysines or tyrosines in their binding sites.[8] The pyridine moiety in (Pyridin-3-yl)methanesulfonyl fluoride further modulates this reactivity through its electronic properties, providing a handle for fine-tuning.

Comparative Selectivity: A Chemoproteomic Perspective

To objectively compare the selectivity of different warheads, researchers rely on advanced mass spectrometry-based chemoproteomic techniques. The gold standard is Activity-Based Protein Profiling (ABPP) , which enables the global and quantitative assessment of a covalent probe's interactions across the entire proteome in a native biological system.[9][10]

In a competitive ABPP experiment, a cell lysate or live cell population is first treated with the inhibitor of interest. Then, a broadly reactive, tagged probe (e.g., an alkyne-functionalized iodoacetamide for cysteines) is added. The inhibitor's engagement of a particular residue prevents labeling by the probe. By quantifying the reduction in probe labeling via mass spectrometry, a comprehensive, proteome-wide map of the inhibitor's targets can be generated.[5][6]

While a single head-to-head study directly comparing a (Pyridin-3-yl)methanesulfonyl fluoride probe with an acrylamide probe is not available in the literature, we can synthesize the findings from numerous independent chemoproteomic studies to create a representative comparison.

Warhead Class Primary Target Residues Typical Proteome-Wide Reactivity (Competitive ABPP) Key Advantages Key Considerations
Acrylamide CysteineHigh Selectivity: Typically engages a limited number of hyper-nucleophilic cysteines. Off-target interactions are often minimal with optimized compounds.[3]Proven clinical track record. Good balance of reactivity and stability. Selectivity is tunable via scaffold optimization.[5]Limited to cysteine-containing targets. Potential for off-target reactions with other thiols (e.g., glutathione).
Chloroacetamide CysteineModerate to High Reactivity: Generally more reactive than acrylamides, leading to a potentially broader off-target profile if not carefully optimized.Stronger electrophile, can be useful for less reactive cysteines.Higher intrinsic reactivity can increase the risk of off-target effects and poor metabolic stability.
(Pyridin-3-yl)methanesulfonyl Fluoride Lysine, Tyrosine, Serine, Threonine, HistidineBroad Reactivity: Engages a significantly larger number of proteins across the proteome compared to cysteine-selective warheads.[11][12]Accesses a much wider range of targets beyond the "cysteine-ome."[8] Can target essential catalytic residues like lysine.Broader reactivity inherently increases the challenge of achieving selectivity. Requires careful scaffold design to direct the warhead to the intended target.

Expert Insight: The choice between a cysteine-selective warhead and a multi-residue-targeting warhead like a sulfonyl fluoride is a critical strategic decision in drug design. If a target protein possesses a suitably located, nucleophilic cysteine, an acrylamide often represents a more direct path to a selective inhibitor. However, for the vast number of "undruggable" proteins that lack such a cysteine, the broader reactivity of sulfonyl fluorides provides a powerful, albeit more challenging, avenue for inhibitor discovery.[13] The key is to leverage the binding affinity of the inhibitor's scaffold to overcome the intrinsic promiscuity of the warhead, ensuring it reacts preferentially within the desired binding pocket.

Experimental Workflow: Competitive ABPP for Selectivity Profiling

To provide a practical framework, we outline a detailed, step-by-step protocol for a competitive isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP) experiment. This method is a powerful way to quantify the targets of a covalent inhibitor across the proteome.[5]

Diagram of the Competitive isoTOP-ABPP Workflow

ABPP_Workflow Competitive isoTOP-ABPP Workflow cluster_prep Sample Preparation cluster_treatment Competitive Labeling cluster_probe Probe Labeling & Click Chemistry cluster_analysis Enrichment & MS Analysis prep1 Culture Cells (e.g., 293T, HeLa) prep2 Harvest & Lyse Cells in PBS prep1->prep2 treat_heavy Proteome (Heavy) + Covalent Inhibitor prep2->treat_heavy Split treat_light Proteome (Light) + Vehicle (DMSO) prep2->treat_light Split probe Add Cysteine-Reactive Probe (e.g., Iodoacetamide-Alkyne) treat_heavy->probe treat_light->probe click Click Chemistry: Conjugate Heavy/Light TEV-Biotin Tags probe->click combine Combine Heavy & Light Proteomes (1:1) click->combine enrich Streptavidin Enrichment of Biotinylated Proteins combine->enrich digest On-Bead Trypsin Digestion enrich->digest tev TEV Protease Elution of Tagged Peptides digest->tev lcms LC-MS/MS Analysis tev->lcms data Data Analysis: Quantify Heavy/Light Ratios lcms->data

Caption: Workflow for competitive isoTOP-ABPP.

Step-by-Step Methodology

1. Proteome Preparation: a. Culture human cells (e.g., HEK293T) to ~80-90% confluency. b. Harvest cells, wash with cold PBS, and lyse via probe sonication in PBS. c. Centrifuge the lysate to pellet insoluble debris and collect the supernatant (proteome). Determine protein concentration using a BCA assay.

2. Competitive Inhibition: a. Aliquot the proteome into two samples (e.g., 1 mg protein per sample). b. To the "Heavy" sample, add the covalent inhibitor (e.g., with a sulfonyl fluoride warhead) to the desired final concentration. c. To the "Light" sample, add an equivalent volume of vehicle (e.g., DMSO). d. Incubate both samples for 1 hour at 37 °C.

3. Probe Labeling: a. Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to both samples to a final concentration of 100 µM. b. Incubate for 1 hour at room temperature to label cysteines not occupied by the inhibitor.

4. Isotopic Tagging via Click Chemistry: a. Prepare a "click" cocktail containing CuSO4, TCEP, TBTA ligand, and either the "Heavy" or "Light" isotopically labeled, TEV-cleavable biotin-azide tag. b. Add the "Heavy" tag cocktail to the inhibitor-treated sample and the "Light" tag cocktail to the vehicle-treated sample. c. Incubate for 1 hour at room temperature.

5. Sample Processing for Mass Spectrometry: a. Combine the "Heavy" and "Light" labeled proteomes in a 1:1 ratio. b. Precipitate proteins using methanol/chloroform, resuspend in 1.2% SDS in PBS, and dilute. c. Add high-capacity streptavidin agarose beads to enrich probe-labeled proteins. Incubate overnight at 4 °C. d. Wash the beads extensively to remove non-specifically bound proteins. e. Resuspend the beads in urea buffer, reduce with TCEP, and alkylate with iodoacetamide. f. Perform on-bead digestion with trypsin overnight.

6. Isotopic Peptide Elution and Analysis: a. Elute the isotopically tagged peptides by cleaving the TEV linker with TEV protease. b. Collect the supernatant containing the released peptides. c. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis: a. Process the raw MS data to identify and quantify the "Heavy" vs. "Light" peptide pairs. b. A high Heavy/Light ratio for a specific peptide indicates that the inhibitor blocked probe labeling at that site, identifying it as a target. c. Set a significance threshold (e.g., ratio > 4, p-value < 0.05) to generate a high-confidence list of inhibitor targets.

Conclusion: Rational Warhead Selection for Modern Drug Discovery

The choice of a covalent warhead is a defining decision in the design of a targeted inhibitor. The landscape is no longer dominated by a single class of electrophile. While cysteine-targeting warheads like acrylamides remain a highly effective and validated strategy, the emergence of multi-residue targeting warheads such as (Pyridin-3-yl)methanesulfonyl fluoride has dramatically expanded the druggable proteome.

Sulfonyl fluorides offer a powerful tool to engage targets that were previously considered intractable due to the absence of a reactive cysteine. Their broader reactivity, however, necessitates a greater reliance on the inhibitor's recognition scaffold to achieve selectivity and avoid off-target toxicity. The use of robust chemoproteomic platforms like competitive ABPP is indispensable for rigorously characterizing the selectivity of these powerful compounds. By understanding the distinct mechanistic principles and selectivity profiles of different warhead classes, drug discovery teams can rationally select the optimal chemistry to prosecute their targets, paving the way for the next generation of precision covalent medicines.

References

  • Baggelaar, M. P., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 13(4), 835–851. [Link]

  • Redefining Druggability Using Chemoproteomic Platforms. (n.d.). UC Berkeley. Retrieved February 14, 2024, from [Link]

  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760–767. [Link]

  • Activity-Based Protein Profiling (ABPP) Service. (n.d.). Mtoz Biolabs. Retrieved February 14, 2024, from [Link]

  • Wenzel, S. E., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3469. [Link]

  • Szakács, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6433. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Workflows for competitive isoDTB-ABPP and unbiased analysis of electrophile selectivity. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Ward, C. C., et al. (2021). Functionalized Scout Fragments for Site-Specific Covalent Ligand Discovery and Optimization. ACS Central Science, 7(4), 624–637. [Link]

  • General workflow of the activity-based protein profiling (ABPP) method. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Wang, Y., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 26(23), 1-20. [Link]

  • Li, Z., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(3), 854-868. [Link]

  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220. [Link]

  • Detection of ABP binding sites and competitive ABPP. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Competitive and comparative ABPP. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Zhang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 347. [Link]

  • Seaman, J. E. (2009). Acrylamide—A Cysteine Alkylating Reagent for Quantitative Proteomics. Methods in Molecular Biology, 564, 21-28. [Link]

  • Off-Target Profiling. (n.d.). Creative Biolabs. Retrieved February 14, 2024, from [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. [Link]

  • Grimster, N. P., et al. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 14(32), 7736-7742. [Link]

  • Spradlin, J. N., et al. (2020). Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. [Link]

  • Liu, P., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Journal of Analysis and Testing, 8(1), 1-15. [Link]

  • Vinogradova, D. S., et al. (2020). Multi-tiered chemical proteomic maps of tryptoline acrylamide-protein interactions in cancer cells. Broad Institute. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. [Link]

  • Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 876-885. [Link]

  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220. [Link]

Sources

Comparative stability of pyridine-based vs benzene-based sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rapidly evolving landscape of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the choice between benzene-based (phenyl) and pyridine-based (pyridyl) sulfonyl fluorides is a critical decision point. While both serve as "sleeping beauty" warheads—stable until activated—their electronic behaviors differ fundamentally.

  • Benzene-SO₂F: Offers superior hydrolytic and metabolic stability , making it the baseline scaffold for systemic drug delivery and fragment-based screening.

  • Pyridine-SO₂F: Offers tunable electrophilicity . The electron-deficient nitrogen significantly increases reactivity toward nucleophiles (protein residues), but introduces specific instability modes (SO₂ extrusion or rapid hydrolysis) depending on the nitrogen's position relative to the sulfonyl group.

This guide provides the experimental rationale for selecting between these two scaffolds based on stability data, reactivity profiles, and decomposition pathways.

Mechanistic Foundation: The Electronic "Tug-of-War"

To understand stability, one must analyze the electronic environment of the sulfur center. The stability of the S(VI)–F bond is dictated by the electron density of the aromatic ring attached to it.

Electronic Comparison
  • Benzene Ring: The phenyl group is relatively electron-neutral. The S–F bond remains robust because the sulfur atom is not hyper-activated, preventing spontaneous hydrolysis by water (a weak nucleophile) at neutral pH.

  • Pyridine Ring: The nitrogen atom is highly electronegative ($ \chi \approx 3.04

    
     -I 
    
    
    
    -M $) pull. This depletes electron density from the ring, making the sulfur center more electropositive (electrophilic).
    • Consequence: Higher reactivity toward targets (Tyrosine/Lysine) but reduced half-life in aqueous buffer.

Visualization of Stability Profiles

The following diagram illustrates the divergent stability profiles and decomposition pathways for these scaffolds.

StabilityPathways Benzene Benzene-SO2F (Phenyl) Stable High Aqueous Stability (t1/2 > 24h @ pH 7.4) Benzene->Stable Inert to water Pyridine2 2-Pyridyl-SO2F (Alpha) Pyridine2->Stable Metastable at RT Extrusion SO2 Extrusion (Desulfitative Coupling) Pyridine2->Extrusion Thermal/Catalytic Instability Pyridine3 3-Pyridyl-SO2F (Beta) Hydrolysis Rapid Hydrolysis (Formation of Sulfonic Acid) Pyridine3->Hydrolysis Susceptible to Nucleophilic Attack

Figure 1: Divergent stability profiles. Benzene analogs exhibit high aqueous stability. Pyridine analogs vary by isomer: 2-pyridyl is prone to SO₂ extrusion under stress, while 3-pyridyl is more susceptible to direct hydrolysis.

Comparative Performance Data

The following data aggregates findings from kinetic hydrolysis assays and SuFEx reactivity screens.

Hydrolytic Stability (Aqueous Buffer)

Protocol: 500 µM compound in PBS (pH 7.4) with 10% DMSO, monitored by HPLC-MS or


F NMR over 24 hours.
Scaffold TypePosition

(pH 7.4)

(pH 8.5)
Primary Decomposition Mode
Benzene-SO₂F N/A> 48 Hours> 24 HoursSlow Hydrolysis
Pyridine-SO₂F 2-Position~12-24 Hours*< 6 HoursSO₂ Extrusion / Hydrolysis
Pyridine-SO₂F 3-Position~6-12 Hours< 2 HoursRapid Hydrolysis
Pyridine-SO₂F 4-Position~12-24 Hours< 4 HoursSO₂ Extrusion

*Note: 2-Pyridinesulfonyl fluoride (PyFluor) is shelf-stable as a solid but degrades faster than benzene analogs in nucleophilic buffers.

SuFEx Reactivity (Covalent Efficiency)

Protocol: Reaction with model protein (BSA) or Tyrosine-mimic (p-cresol) in Tris buffer.

ScaffoldElectrophilicity (

)
Reactivity vs. BenzeneApplication
Benzene Moderate1.0x (Baseline)Systemic drugs, broad distribution.
2-Pyridine High~15xReagents (Deoxyfluorination), rapid labeling.
3-Pyridine Very High~40x"Hot" warheads for low-affinity targets.

Experimental Protocols for Validation

To verify these stability profiles in your own specific derivatives, use the following self-validating protocols.

Protocol A: NMR-Based Hydrolytic Stability Assay

Use this to determine the shelf-life and buffer compatibility of your warhead.

  • Preparation: Dissolve 10 mg of the sulfonyl fluoride in 0.6 mL of

    
    -DMSO.
    
  • Initiation: Add 0.1 mL of deuterated phosphate buffer (pH 7.4 or 8.0) to the NMR tube.

  • Internal Standard: Add 5 µL of

    
    -trifluorotoluene (inert reference, 
    
    
    
    ppm).
  • Measurement: Acquire quantitative

    
    F NMR spectra at 
    
    
    
    .
  • Analysis:

    • Monitor the decay of the sulfonyl fluoride signal (

      
       to 
      
      
      
      ppm).
    • Monitor the appearance of free fluoride (

      
      , 
      
      
      
      ppm) or sulfonate species.
    • Validation Check: If the integral of the internal standard shifts, recalibrate. If precipitate forms, switch to HPLC method.

Protocol B: Differential Reactivity Screen (Tyrosine vs. Water)

Use this to ensure your warhead reacts with the target before it hydrolyzes.

  • Setup: Prepare a reaction mixture containing:

    • 1.0 eq Sulfonyl Fluoride

    • 1.2 eq N-Boc-Tyrosine methyl ester (Model Nucleophile)

    • Solvent: 1:1 Acetonitrile/PBS (pH 8.0).

  • Monitoring: Analyze by LC-MS at 30-minute intervals.

  • Calculation: Calculate the Selectivity Index (SI) :

    
    
    
  • Interpretation:

    • Benzene-SO₂F: Typically SI > 50 (Highly selective).

    • Pyridine-SO₂F: SI can range from 10–100 depending on the isomer. If SI < 5, the warhead is too unstable for biological use.

Decision Matrix: When to Use Which?

The choice is rarely binary; it depends on the stage of drug discovery.

DecisionMatrix Start Select Warhead Scaffold Q1 Is the target residue highly accessible? Start->Q1 Benzene Choose Benzene-SO2F (Prioritize Stability) Q1->Benzene Yes (High local conc.) Pyridine Choose Pyridine-SO2F (Prioritize Reactivity) Q1->Pyridine No (Need higher E+) Q2 Is the scaffold 2-substituted? Pyridine->Q2 Warning CAUTION: Check for SO2 Extrusion Q2->Warning Yes Proceed Proceed with 3- or 4-Pyridine Q2->Proceed No

Figure 2: Decision matrix for scaffold selection. Benzene is the default for stability; Pyridine is reserved for cases requiring enhanced electrophilicity.

Recommendation
  • For Fragment Screening: Start with Benzene-SO₂F . It minimizes false positives caused by non-specific reactivity or decomposition.

  • For Late-Stage Optimization: If the Benzene analog has weak potency (

    
    ), switch to 3-Pyridinesulfonyl fluoride  to increase the covalent capture rate (
    
    
    
    ), provided the compound remains stable in plasma.
  • For Reagents: Use 2-Pyridinesulfonyl fluoride (PyFluor) for chemical synthesis (deoxyfluorination) due to its unique ability to activate alcohols, a property not shared by the benzene analog.

References

  • Dong, J., et al. (2014).[1][2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][1][3][5]

  • Nielsen, M. K., et al. (2015).[6] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6][7][8] Journal of the American Chemical Society. [Link]

  • Mykhailiuk, P. K. (2026).[9] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link]

  • Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews. [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of (Pyridin-3-yl)methanesulfonyl Fluoride Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of (Pyridin-3-yl)methanesulfonyl fluoride as a covalent inhibitor, contextualized by its more common analogues. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply kinetic analysis to this class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Enduring Utility of Sulfonyl Fluorides in Covalent Inhibition

Covalent inhibitors have undergone a renaissance in drug discovery, prized for their potential to achieve high potency, prolonged duration of action, and the ability to tackle challenging therapeutic targets. The mechanism relies on a reactive electrophile, or "warhead," on the inhibitor that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[1]

Among the classic warheads, the sulfonyl fluoride moiety holds a significant place. It is a potent electrophile known to react with the hyper-reactive serine residue found in the active site of serine proteases and other serine hydrolases.[2][3] The most well-known example is Phenylmethylsulfonyl Fluoride (PMSF), a staple in biochemistry labs for decades as a component of lysis buffers to prevent protein degradation by endogenous proteases.[4]

This guide focuses on (Pyridin-3-yl)methanesulfonyl fluoride , a structural analogue of PMSF. While specific kinetic data for this particular isomer is not abundant in public literature, its behavior can be expertly inferred from the extensive studies of PMSF and other related sulfonyl fluorides. The primary structural difference—the replacement of a phenyl ring with a pyridine ring—introduces an electron-withdrawing nitrogen atom. This modification is expected to influence the compound's electronic properties, solubility, and potentially its reactivity and off-target profile, making a thorough kinetic analysis essential for its characterization.

The Mechanism of Action: Irreversible Sulfonylation

The inhibitory action of sulfonyl fluorides is a targeted chemical reaction. The inhibitor first binds non-covalently to the enzyme's active site. This positions the highly electrophilic sulfur atom of the sulfonyl fluoride group in close proximity to the nucleophilic hydroxyl group of a catalytically active serine residue. The serine's oxygen atom then attacks the sulfur, displacing the fluoride ion and forming a stable sulfonyl-enzyme ester conjugate. This covalent modification is effectively irreversible under physiological conditions, rendering the enzyme permanently inactive.[5][6]

G E Active Serine (Enzyme-CH₂-OH) EI_complex Non-covalent E•I Complex E->EI_complex Reversible Binding (Kᵢ) I (Pyridin-3-yl)methanesulfonyl Fluoride (Py-CH₂-SO₂F) I->EI_complex E_I_adduct Covalent Adduct (Enzyme-CH₂-O-SO₂-CH₂-Py) EI_complex->E_I_adduct Irreversible Reaction (k_inact) F_ion Fluoride Ion (F⁻) E_I_adduct->F_ion

Caption: Two-step kinetic model for irreversible covalent inhibition.

Experimental Protocols for Kinetic Characterization

A multi-faceted approach is required to fully characterize the binding kinetics of an inhibitor like (Pyridin-3-yl)methanesulfonyl fluoride.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay (Kitz-Wilson Method)

This is the foundational experiment to determine the kinetic parameters Kᵢ and k_inact. It involves monitoring enzyme activity over time in the presence of various concentrations of the inhibitor. [7] Principle: The rate of product formation will decrease over time as more enzyme molecules become irreversibly inactivated. The rate of this decrease (k_obs) is dependent on the inhibitor concentration. By plotting k_obs versus inhibitor concentration, Kᵢ and k_inact can be determined. [8] Materials:

  • Target Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic Substrate (e.g., BAPNA for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with CaCl₂)

  • (Pyridin-3-yl)methanesulfonyl fluoride stock solution in anhydrous DMSO or isopropanol.

  • Microplate reader capable of kinetic reads.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare fresh dilutions of the inhibitor in assay buffer from the stock solution immediately before use. Prepare substrate and enzyme solutions in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer and the inhibitor at a range of final concentrations (e.g., 0-10x the expected Kᵢ). Include a "no inhibitor" control.

  • Initiate Reaction: Add the substrate to the wells. The reaction is initiated by adding the enzyme to all wells simultaneously (using a multichannel pipette or injector). This timing is critical; there should be no pre-incubation of enzyme and inhibitor. [8]4. Kinetic Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA) in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis (Part 1 - Determine k_obs):

    • For each inhibitor concentration, plot Absorbance vs. Time. The resulting curves should show a decrease in slope over time.

    • Fit each progress curve to the equation for first-order decay of enzyme activity: P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t)) where P(t) is the product concentration at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation.

  • Data Analysis (Part 2 - Determine Kᵢ and k_inact):

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

    • Fit this plot to the hyperbolic Michaelis-Menten equation: k_obs = k_inact * [I] / (Kᵢ + [I])

    • The fit will yield the values for k_inact (the Vmax of the plot) and Kᵢ (the "Km" of the plot). The initial slope of this plot represents the second-order rate constant, k_inact/Kᵢ. [8]

G prep Prepare Reagent Dilutions (Inhibitor, Substrate, Enzyme) setup Set up 96-well Plate (Buffer + Varying [Inhibitor]) prep->setup add_sub Add Substrate to Wells setup->add_sub start Initiate Reaction (Add Enzyme) add_sub->start read Measure Absorbance vs. Time (Kinetic Read) start->read analysis1 Fit Progress Curves (Product vs. Time) → Determine k_obs for each [I] read->analysis1 analysis2 Plot k_obs vs. [Inhibitor] → Fit to Hyperbolic Equation analysis1->analysis2 results Determine Kinetic Parameters (k_inact, Kᵢ, k_inact/Kᵢ) analysis2->results

Caption: Workflow for determining kinetic parameters of an irreversible inhibitor.

Protocol 2: Confirmation of Covalent Adduct by Mass Spectrometry

This protocol validates that the inhibition observed is indeed due to covalent bond formation.

Principle: Intact protein mass spectrometry (LC/MS) is used to measure the precise molecular weight of the protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the inhibitor minus the leaving group (fluoride) confirms covalent adduction. [9] Step-by-Step Methodology:

  • Reaction Incubation: Incubate the target protein (e.g., 5-10 µM) with an excess of the inhibitor (e.g., 5-10 fold molar excess) in a suitable, MS-compatible buffer (e.g., Ammonium Acetate) for a time sufficient for the reaction to proceed (determined from kinetic assay). Prepare a control sample of the protein without inhibitor.

  • Sample Cleanup: Remove excess, unbound inhibitor. This is a critical step and can be achieved using a desalting column (e.g., a C4 ZipTip) or rapid buffer exchange spin column.

  • LC/MS Analysis: Analyze both the control and inhibitor-treated samples via liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Deconvolution: The raw mass spectrum will show a series of peaks representing the protein with different charge states (m/z). Use deconvolution software (e.g., MaxEnt) to convert this charge state envelope into a single peak representing the true molecular mass of the protein.

  • Mass Comparison: Compare the deconvoluted mass of the treated protein with the control. A mass shift equal to the mass of the (Pyridin-3-yl)methanesulfonyl moiety (M_inhibitor - M_fluorine) confirms the formation of a 1:1 covalent adduct.

G incubate Incubate Protein +/- Inhibitor cleanup Remove Excess Inhibitor (e.g., Desalting Column) incubate->cleanup lcms LC/MS Analysis cleanup->lcms deconvolute Deconvolute Mass Spectrum (m/z → True Mass) lcms->deconvolute compare Compare Masses (Control vs. Treated) deconvolute->compare confirm Confirm Covalent Adduct (Observe Expected Mass Shift) compare->confirm

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.